molecular formula C23H23N3O2S B2683354 1-(3,4-dimethylphenyl)-5-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-3-carboxamide CAS No. 1788852-19-6

1-(3,4-dimethylphenyl)-5-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-3-carboxamide

Cat. No. B2683354
CAS RN: 1788852-19-6
M. Wt: 405.52
InChI Key: ZXTWPLSUKSBILX-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-5-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-5-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The synthesis and characterization of heterocyclic compounds, including pyrazolo[3,4-b]pyridines, pyrimidines, and pyrrolidine derivatives, have been extensively studied. These compounds are synthesized through reactions involving amino-pyrazoles, α-cyanochalcones, and various amines under different conditions. The studies provide insights into the chemical reactivity, structural features, and potential for generating diverse heterocyclic frameworks (Quiroga et al., 1999).

Chemical Reactions and Modifications

  • Research on the utility of enaminonitriles in heterocyclic synthesis demonstrates the versatility of these compounds in generating new pyrazole, pyridine, and pyrimidine derivatives. These reactions are crucial for developing compounds with potential pharmacological activities (Fadda et al., 2012).

Structural and Functional Analysis

  • Studies on the structural modifications and supramolecular aggregation of thiazolo[3,2-a]pyrimidines offer insights into the conformational features and intermolecular interaction patterns of heterocyclic compounds. Such analyses are essential for understanding the properties and potential applications of new chemical entities (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-15-3-4-21(7-16(15)2)26-13-20(9-22(26)27)23(28)25-11-17-8-19(12-24-10-17)18-5-6-29-14-18/h3-8,10,12,14,20H,9,11,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTWPLSUKSBILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-5-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-3-carboxamide

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